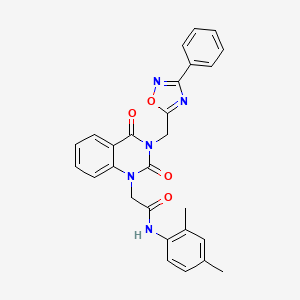

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c1-17-12-13-21(18(2)14-17)28-23(33)15-31-22-11-7-6-10-20(22)26(34)32(27(31)35)16-24-29-25(30-36-24)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSZTJNFHLBONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and quinazolines , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 463.49 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that derivatives of oxadiazole compounds can inhibit cancer cell proliferation through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as kinases and carbonic anhydrases .

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which is crucial for eliminating malignant cells .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Wnt Signaling Pathway : The compound has been identified as a potential inhibitor of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway implicated in various cancers .

- Targeting Sirtuin Proteins : It also shows inhibitory effects on sirtuin proteins that are involved in cellular aging and cancer .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

These findings highlight the compound's potency across different types of cancer cells.

Pharmacological Applications

Beyond anticancer properties, this compound may have applications in treating other conditions due to its anti-inflammatory and antioxidant properties:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its structure suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of quinazoline and oxadiazole have been reported to exhibit cytotoxic effects against various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity. The incorporation of oxadiazole moieties has been linked to enhanced lipoxygenase inhibitory activity, which is crucial for inflammatory responses .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound could serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. The oxadiazole group has been noted for its ability to bind effectively to enzyme active sites, potentially leading to the design of new therapeutic agents .

Organic Electronics

The unique electronic properties of N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) stems from its ability to form stable thin films with desirable charge transport characteristics .

Photovoltaic Devices

Research indicates that compounds with similar structures can enhance the efficiency of photovoltaic devices by improving charge separation and transport within the active layer. This compound's incorporation into device architectures may lead to improved performance metrics .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines | Potential development of new anticancer therapies |

| Antimicrobial Efficacy | Significant inhibition of bacterial growth | Development of novel antibiotics |

| Material Science Research | Enhanced charge transport in OLED applications | Potential for improved electronic device performance |

Comparison with Similar Compounds

Key Observations :

- Quinazolinone vs. Triazole Cores: Quinazolinones (e.g., target compound, ) are associated with anticonvulsant and kinase-modulating activities, while triazole derivatives () often exhibit anti-inflammatory or anti-exudative effects .

- Substituent Effects : Electron-donating groups (e.g., 2,4-dimethylphenyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., dichlorophenyl in ), which could enhance target binding but reduce solubility .

Yield and Purity Considerations :

- Carbodiimide-based methods (e.g., ) typically achieve moderate yields (60–75%), while oxidation steps () may reduce overall efficiency (~50%) due to side reactions .

Physicochemical Properties

Notable Trends:

Q & A

Q. What is the recommended synthetic route for this compound, and how can intermediates be optimized for yield?

The synthesis involves sequential functionalization of the quinazolin-2,4-dione core. A validated approach includes:

- Step 1: Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

- Step 2: Activation of the carboxylic acid group with N,N′-carbonyldiimidazole (CDI) to enable coupling with 2-chloro-N-(2,4-dimethylphenyl)acetamide.

- Step 3: Alkylation of the quinazoline nitrogen with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization can be achieved via reaction parameter screening (e.g., temperature, solvent polarity) using Design of Experiments (DoE) frameworks .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

- ¹H/¹³C NMR: Assign peaks for the quinazoline dioxo groups (~10.2 ppm for NH protons, ~170–180 ppm for carbonyl carbons) and oxadiazole protons (aromatic region).

- HRMS: Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₉H₂₅N₅O₄, calculated 531.1907).

- IR Spectroscopy: Detect characteristic stretches for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

- In vitro receptor binding: Screen against GABAₐ or NMDA receptors due to structural similarity to anticonvulsant metaqualone analogs .

- Enzyme inhibition: Test inhibitory activity on cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays, referencing protocols for anti-exudative acetamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?

- Variable substituents: Modify the 3-phenyl-1,2,4-oxadiazole moiety (e.g., halogenation, alkylation) and the 2,4-dimethylphenyl acetamide group (Table 1).

- Biological testing: Compare anticonvulsant efficacy in PTZ-induced seizure models (ED₅₀ calculations) and receptor affinity via radioligand displacement assays .

Table 1. Example SAR Framework for Analog Synthesis

| Substituent (R₁) | Substituent (R₂) | Anticonvulsant ED₅₀ (mg/kg) | GABAₐ IC₅₀ (μM) |

|---|---|---|---|

| 3-Phenyl | 2,4-Dimethyl | 8.2 | 12.5 |

| 4-Fluorophenyl | 2,5-Dimethyl | 10.1 | 18.3 |

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

- Pharmacokinetics: Conduct bioavailability studies in Sprague-Dawley rats with HPLC-MS quantification of plasma concentrations post-IV/PO administration.

- Toxicity: Acute toxicity (LD₅₀) in mice (OECD 423) and subchronic 28-day repeated-dose studies (OECD 407) to identify hepatorenal liabilities .

Q. How can low aqueous solubility be addressed during formulation?

- Co-solvent systems: Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility for in vivo dosing.

- Nanoparticulate carriers: Encapsulate the compound in PLGA nanoparticles (100–200 nm) via nanoprecipitation, monitoring encapsulation efficiency (>85%) and release kinetics .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

- Mechanistic studies: Perform ex vivo brain slice electrophysiology to confirm target engagement (e.g., GABAergic currents).

- Metabolite profiling: Identify active/passive metabolites via LC-HRMS to clarify if discrepancies arise from metabolic activation .

Q. What statistical approaches enhance reproducibility in dose-response experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.